
2-chloro-N-(2-methoxyethyl)-N-(4-(4-methoxyphenyl)thiazol-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-N-(2-methoxyethyl)-N-(4-(4-methoxyphenyl)thiazol-2-yl)acetamide is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a thiazole ring, a methoxyphenyl group, and a chloroacetamide moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(2-methoxyethyl)-N-(4-(4-methoxyphenyl)thiazol-2-yl)acetamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by the cyclization of appropriate precursors such as α-haloketones and thioureas under acidic or basic conditions.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through electrophilic aromatic substitution reactions using methoxybenzene and suitable electrophiles.
Formation of the Chloroacetamide Moiety: The chloroacetamide moiety can be synthesized by reacting chloroacetyl chloride with an appropriate amine under basic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques.
化学反応の分析
Types of Reactions
2-chloro-N-(2-methoxyethyl)-N-(4-(4-methoxyphenyl)thiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to form corresponding amines or alcohols.
Substitution: The chloro group can be substituted with nucleophiles such as amines, thiols, or alkoxides to form corresponding substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide, or m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Nucleophiles: Amines, thiols, alkoxides, or other nucleophilic species.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may yield various substituted derivatives.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: As a probe for studying biological processes and as a potential lead compound for drug discovery.
Medicine: As a potential therapeutic agent for the treatment of various diseases, including cancer, infectious diseases, and inflammatory conditions.
Industry: As an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
作用機序
The mechanism of action of 2-chloro-N-(2-methoxyethyl)-N-(4-(4-methoxyphenyl)thiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to and modulates their activity.
Pathways Involved: Signaling pathways, metabolic pathways, or other biological processes that are affected by the compound.
類似化合物との比較
Similar Compounds
2-chloro-N-(2-methoxyethyl)-N-(4-(4-methoxyphenyl)thiazol-2-yl)acetamide: Characterized by the presence of a thiazole ring, a methoxyphenyl group, and a chloroacetamide moiety.
This compound: Similar structure but with different substituents on the thiazole ring or phenyl group.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique biological activities and chemical reactivity compared to other similar compounds.
特性
分子式 |
C15H17ClN2O3S |
|---|---|
分子量 |
340.8 g/mol |
IUPAC名 |
2-chloro-N-(2-methoxyethyl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide |
InChI |
InChI=1S/C15H17ClN2O3S/c1-20-8-7-18(14(19)9-16)15-17-13(10-22-15)11-3-5-12(21-2)6-4-11/h3-6,10H,7-9H2,1-2H3 |
InChIキー |
MLHHBUKHDXMQAD-UHFFFAOYSA-N |
正規SMILES |
COCCN(C1=NC(=CS1)C2=CC=C(C=C2)OC)C(=O)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[13-butan-2-yl-12-hydroxy-20-[(4-methoxyphenyl)methyl]-6,17,21-trimethyl-3-(2-methylpropyl)-2,5,7,10,15,19,22-heptaoxo-8-propan-2-yl-9,18-dioxa-1,4,14,21-tetrazabicyclo[21.3.0]hexacosan-16-yl]-4-methyl-2-(methylamino)pentanamide](/img/structure/B12301203.png)
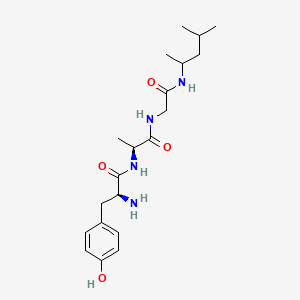
![(1R,5S)-3-(piperidine-4-carbonyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one hydrochloride](/img/structure/B12301212.png)
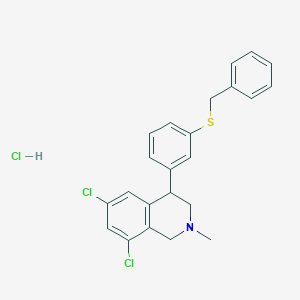
![6-[6-[[3,5-Dihydroxy-6-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-4,5-dihydroxy-8-methoxybenzo[g]chromen-2-one](/img/structure/B12301229.png)
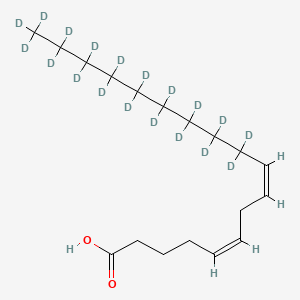

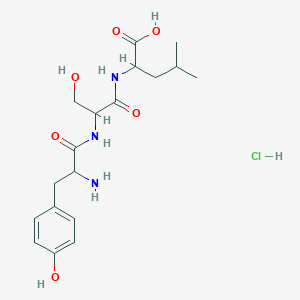
![4-[(4-Acetyl-1-piperazinyl)methyl]-N-[4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]phenyl]benzamide](/img/structure/B12301246.png)
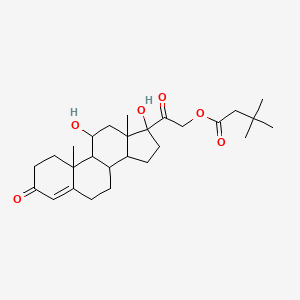
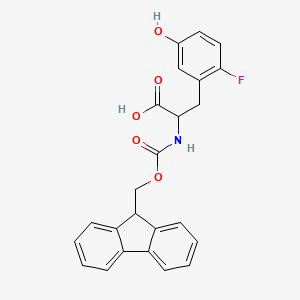
![(2S)-2-({[(2H-1,3-Benzodioxol-5-yl)methyl]carbamoyl}amino)-3-phenylpropanoic acid](/img/structure/B12301266.png)
![1-([1,1'-Biphenyl]-4-yl)-2,2-difluorocyclopropane-1-carboxylic acid](/img/structure/B12301285.png)
![4-methyl-3,4,8,9,10,11-hexahydrospiro[benzo[m][1]oxa[4,11]diazacyclotetradecine-6,4'-piperidine]-5,12(2H,7H)-dione hydrochloride](/img/structure/B12301302.png)
